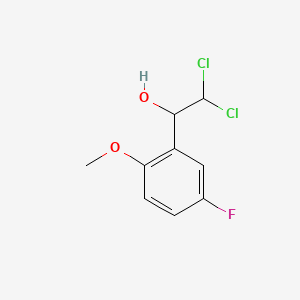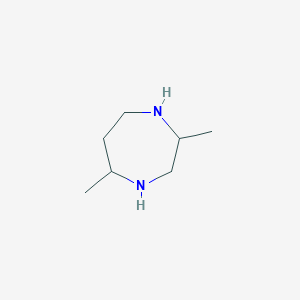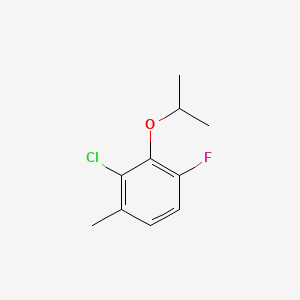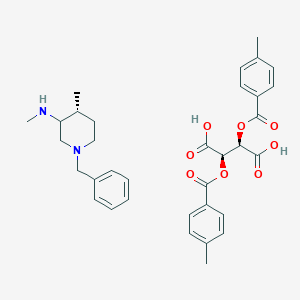
tert-Butyl ((1R,3S)-5-hydroxyadamantan-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TERT-BUTYL ((1R,2S,3S,5S,7S)-REL-5-HYDROXYADAMANTAN-2-YL)CARBAMATE is a complex organic compound featuring a tert-butyl group and a hydroxyadamantane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL ((1R,2S,3S,5S,7S)-REL-5-HYDROXYADAMANTAN-2-YL)CARBAMATE typically involves multiple steps, starting from adamantane derivatives. The key steps include:
Hydroxylation: Introduction of a hydroxyl group to the adamantane core.
Carbamate Formation: Reaction of the hydroxylated adamantane with tert-butyl isocyanate under controlled conditions to form the carbamate linkage.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, along with cost-effective production techniques.
Chemical Reactions Analysis
Types of Reactions
TERT-BUTYL ((1R,2S,3S,5S,7S)-REL-5-HYDROXYADAMANTAN-2-YL)CARBAMATE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Chemistry
In chemistry, TERT-BUTYL ((1R,2S,3S,5S,7S)-REL-5-HYDROXYADAMANTAN-2-YL)CARBAMATE is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In the field of biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its structural features can be exploited to develop new therapeutic agents with improved efficacy and selectivity.
Industry
In industry, TERT-BUTYL ((1R,2S,3S,5S,7S)-REL-5-HYDROXYADAMANTAN-2-YL)CARBAMATE can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.
Mechanism of Action
The mechanism of action of TERT-BUTYL ((1R,2S,3S,5S,7S)-REL-5-HYDROXYADAMANTAN-2-YL)CARBAMATE is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-tert-butyl-N-[(1R,2S,3S,5S,7S)-5-hydroxyadamantan-2-yl]-5-(1H-pyrazol-1-yl)-1H-pyrazole-4-carboxamide
Uniqueness
TERT-BUTYL ((1R,2S,3S,5S,7S)-REL-5-HYDROXYADAMANTAN-2-YL)CARBAMATE is unique due to its specific combination of a tert-butyl group and a hydroxyadamantane moiety. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
Molecular Formula |
C15H25NO3 |
|---|---|
Molecular Weight |
267.36 g/mol |
IUPAC Name |
tert-butyl N-[(1R,3S)-5-hydroxy-2-adamantyl]carbamate |
InChI |
InChI=1S/C15H25NO3/c1-14(2,3)19-13(17)16-12-10-4-9-5-11(12)8-15(18,6-9)7-10/h9-12,18H,4-8H2,1-3H3,(H,16,17)/t9?,10-,11+,12?,15? |
InChI Key |
FPXFIWIGKRXKPX-NNCVSNBRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1[C@@H]2CC3C[C@H]1CC(C2)(C3)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C2CC3CC1CC(C3)(C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-[2-[7-[3-[6-(2,5-Dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B14023241.png)
![4'-Bromo-2',5'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B14023252.png)
![3-Methyl-3,5-dihydro-4H-imidazo[4,5-d]pyridazin-4-one](/img/structure/B14023259.png)

![(5'R,8S,9S,10R,11S,13S,14S,17R)-11-Hydroxy-10,13-dimethyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrodispiro[cyclopenta[A]phenanthrene-17,4'-[1,3]dioxolane-5',4''-[1,3]dioxolan]-3(2H)-one](/img/structure/B14023263.png)

![Methyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B14023278.png)
